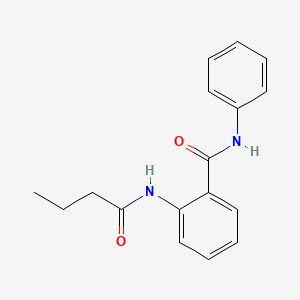![molecular formula C13H17F3N2O B5613867 1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but it is thought to act by inhibiting various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Compound A has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound A in lab experiments is its unique chemical structure and properties, which make it a valuable tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and study participants.
Orientations Futures
There are many potential future directions for research on Compound A. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-viral agent, particularly in the treatment of emerging viral diseases such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of Compound A and its potential applications in various fields of medicine.
Méthodes De Synthèse
Compound A can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The most commonly used method for synthesizing Compound A involves the reaction of 1-methylpiperidine with 2-chloro-3-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-17-6-2-4-10(8-17)9-18-7-3-5-11(12(18)19)13(14,15)16/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRTZUSVTSGQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C=CC=C(C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5613789.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)
![methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate](/img/structure/B5613822.png)
![1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B5613830.png)
![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)

![1-(4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5613854.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)

![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)

